molecular formula C26H24N2O4 B4266002 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide

2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide

Cat. No. B4266002
M. Wt: 428.5 g/mol
InChI Key: XYTMQMYBNUYLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinolinecarboxamide family. It is widely used in scientific research to study the properties of ionotropic glutamate receptors, which are important for neural communication in the brain.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide is primarily used in scientific research to study the properties of ionotropic glutamate receptors, specifically the AMPA receptor subtype. These receptors are important for neural communication in the brain and play a crucial role in learning and memory. 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide is used to selectively block the AMPA receptor, allowing researchers to study its function and role in various physiological and pathological conditions.

Mechanism of Action

2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the receptor from opening and allows researchers to study the effects of blocking the receptor on neural communication and behavior.
Biochemical and Physiological Effects
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease excitatory synaptic transmission in the hippocampus, leading to a reduction in long-term potentiation (LTP), a cellular mechanism of learning and memory. 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has also been shown to block the development of kindling, a model of epilepsy, and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide in lab experiments is its selectivity for the AMPA receptor subtype, allowing researchers to study the specific effects of blocking this receptor. However, one limitation is that 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide is not selective for the AMPA receptor subtype in all species, and may also block other glutamate receptor subtypes in some species.

Future Directions

There are a number of future directions for research on 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide. One area of interest is the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another area of interest is the development of more selective AMPA receptor antagonists, which could have therapeutic potential for these disorders. Additionally, further research is needed to fully understand the effects of blocking the AMPA receptor in different brain regions and cell types.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-30-18-12-13-25(32-3)21(14-18)23-15-20(19-9-5-6-10-22(19)28-23)26(29)27-16-17-8-4-7-11-24(17)31-2/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTMQMYBNUYLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.